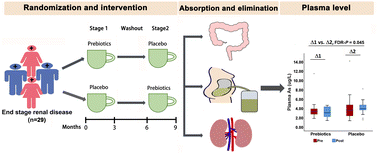The arsenic-lowering effect of inulin-type prebiotics in end-stage renal disease: a randomized crossover trial†
Food & Function Pub Date: 2023-11-30 DOI: 10.1039/D3FO01843A
Abstract
Background: Circulatory imbalance of trace elements is frequent in end-stage renal disease (ESRD), leading to a deficiency of essential elements and excess of toxic elements. The present study aimed to investigate whether inulin-type fructans (ITFs) could ameliorate the circulatory imbalance by modulating gut microbiota and regulating the absorption and elimination of trace elements. Methods: Peritoneal dialysis patients were enrolled in a randomized crossover trial, undergoing interventions with ITFs (10 g d−1) and maltodextrin (placebo) over a 9-month period (with a 3-month washout). The primary outcomes included essential elements Mn, Fe, Co, Cu, Zn, Se, Sr, and Mo and potential toxic elements V, Cr, Ni, As, Cd, Ba, Tl, Pb, Th, and U in plasma. Secondary outcomes included the gut microbiome, short chain fatty acids (SCFAs), bile acids (BAs), and daily removal of trace elements through urine, dialysate and feces. Results: Among the 44 participants initially randomized, 29 completed the prebiotic, placebo or both interventions. The daily dietary intake of macronutrients and trace elements remained consistent throughout the study. The administration of 10 g d−1 ITFs significantly reduced plasma arsenic (As) by 1.03 μg L−1 (95%CI: −1.74, −0.33) (FDR-adjusted P = 0.045) down from the baseline of 3.54 μg L−1 (IQRs: 2.61–4.40) and increased the As clearance rate by urine and dialysis (P = 0.033). Positive changes in gut microbiota were also observed, including an increase in the Firmicutes/Bacteroidetes ratio (P = 0.050), a trend towards higher fecal SCFAs (P = 0.082), and elevated excretion of primary BAs (P = 0.035). However, there were no significant changes in plasma concentrations of other trace elements or their daily removal by urine, dialysis and feces. Conclusions: The daily administration of 10 g d−1 ITFs proved to be effective in reducing the circulating retention of As but demonstrated to be ineffective for other trace elements in ESRD. These sentences are ok to include but as “The clinical trial registry number is ChiCTR-INR-17013739 (https://www.chictr.org.cn/showproj.aspx?proj=21228)”.


Recommended Literature
- [1] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [2] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [3] A floating top-electrode electrowetting-on-dielectric system†
- [4] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [5] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [6] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [7] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [8] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [9] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†
- [10] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†

Journal Name:Food & Function
Research Products
-
CAS no.: 1493-23-8
-
CAS no.: 157730-74-0
-
CAS no.: 121080-96-4
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 123983-05-1









